molecular formula C12H20 B14556174 3-Methyl-4-(prop-2-YN-1-YL)oct-1-ene CAS No. 61786-30-9

3-Methyl-4-(prop-2-YN-1-YL)oct-1-ene

Cat. No.: B14556174
CAS No.: 61786-30-9
M. Wt: 164.29 g/mol
InChI Key: VIKZSBUZNQBWKP-UHFFFAOYSA-N
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Description

3-Methyl-4-(prop-2-yn-1-yl)oct-1-ene is an aliphatic alkene derivative featuring a methyl group at the third carbon and a propargyl (prop-2-yn-1-yl) substituent at the fourth carbon of an oct-1-ene backbone. Its stereoelectronic properties are influenced by the conjugation between the double bond (C1–C2) and the electron-withdrawing propargyl group, which may affect its physical and chemical behavior compared to simpler alkenes or alkynes.

Properties

CAS No.

61786-30-9

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

3-methyl-4-prop-2-ynyloct-1-ene

InChI

InChI=1S/C12H20/c1-5-8-10-12(9-6-2)11(4)7-3/h2,7,11-12H,3,5,8-10H2,1,4H3

InChI Key

VIKZSBUZNQBWKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC#C)C(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(prop-2-YN-1-YL)oct-1-ene typically involves the alkylation of a suitable precursor with propargyl bromide. One common method is the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis . Another approach involves the Horner–Wadsworth–Emmons olefination using freshly prepared diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .

Industrial Production Methods: Industrial production of propargyl compounds, including 3-Methyl-4-(prop-2-YN-1-YL)oct-1-ene, often employs metal-catalyzed propargylation reactions. These reactions can be carried out using various catalysts, such as palladium or copper, to facilitate the formation of the propargyl group .

Chemical Reactions Analysis

Types of Re:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a framework for such a comparison:

Functional Group Positioning and Reactivity

  • Alkenes vs. Alkynes : The propargyl group introduces sp-hybridized carbons, which are more electronegative than the sp² carbons of the alkene. This difference increases the acidity of propargyl C–H bonds (pKa ~25) compared to allylic C–H bonds in alkenes (pKa ~40) .
  • Steric Effects : The methyl group at C3 may hinder nucleophilic attacks at adjacent positions, a steric effect observed in branched alkenes like 3-methyloct-1-ene.

Crystallographic and Structural Analysis

  • SHELX in Structural Studies : The SHELX software suite () is widely used for small-molecule crystallography. If crystallized, the compound’s structure could be refined using SHELXL, with bond lengths and angles compared to analogs. For example:
Parameter 3-Methyl-4-(prop-2-yn-1-yl)oct-1-ene 4-(Prop-2-yn-1-yl)oct-1-ene 3-Methyloct-1-ene
C1–C2 Bond Length (Å) ~1.34 (estimated) ~1.33 (literature) ~1.34 (literature)
Propargyl C≡C (Å) ~1.20 ~1.20 N/A
Dihedral Angle (°) Dependent on steric clash Less steric hindrance N/A

Note: Hypothetical values based on typical alkene/alkyne systems due to lack of direct data.

Hydrogen Bonding and Supramolecular Behavior

  • Graph Set Analysis : highlights hydrogen-bonding patterns in crystals. If the compound forms crystals, its propargyl group could participate in weak C–H···π interactions, whereas methyl groups might contribute to van der Waals packing. This contrasts with hydroxyl-containing analogs (e.g., the propargyl alcohol in ), which exhibit stronger O–H···O hydrogen bonds.

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